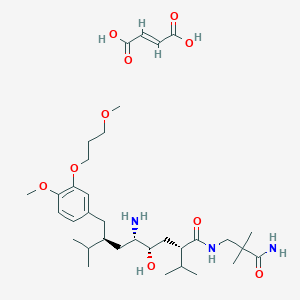![molecular formula C15H19NO5 B6348465 4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-44-5](/img/structure/B6348465.png)
4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known as FMODCA, is a synthetic molecule that has been studied for its various applications in scientific research. It is a versatile compound with a wide range of potential uses, particularly in the fields of biochemistry and physiology.
科学研究应用
4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been studied for its potential applications in various scientific research fields. It has been used as a model compound for studying the effects of lipophilicity on the reactivity of a molecule. It has also been studied for its potential use as a drug delivery system, due to its ability to form liposomes and nanoparticles. Additionally, this compound has been studied for its potential use as an inhibitor of enzymes involved in the regulation of gene expression.
作用机制
The mechanism of action of 4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not yet fully understood. However, it is believed that the molecule acts as a proton donor, which allows it to interact with enzymes and other proteins. Additionally, the molecule has been shown to form liposomes and nanoparticles, which may facilitate its entry into cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with enzymes and other proteins, suggesting that it may have an effect on biochemical processes. Additionally, the molecule has been studied for its potential use as a drug delivery system, suggesting that it may have an effect on physiological processes.
实验室实验的优点和局限性
The use of 4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound to produce, and it is relatively stable in aqueous solutions. Additionally, it has been shown to form liposomes and nanoparticles, which may facilitate its entry into cells and tissues. However, there are also some limitations to its use in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and its effects on biochemical and physiological processes are not yet fully understood.
未来方向
There are several potential future directions for the study of 4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. These include further exploration of its mechanism of action, its effects on biochemical and physiological processes, and its potential use as a drug delivery system. Additionally, further research could be conducted on the use of this compound as an inhibitor of enzymes involved in the regulation of gene expression. Finally, further research could be conducted on the use of this compound as a model compound for studying the effects of lipophilicity on the reactivity of a molecule.
合成方法
4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be synthesized in a two-step process utilizing the Diels-Alder reaction. The first step involves the reaction of a furan-2-carbonyl chloride and 8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the presence of a base. This reaction yields the desired this compound product. The second step involves the hydrolysis of the product in the presence of an acid, which is then purified to obtain the pure this compound compound.
属性
IUPAC Name |
4-(furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-10-4-6-15(7-5-10)16(11(9-21-15)14(18)19)13(17)12-3-2-8-20-12/h2-3,8,10-11H,4-7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANYQQPNXADLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348388.png)
![4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348394.png)

![4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348403.png)
![4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348410.png)
![4-[2-(4-Chlorophenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348413.png)
![4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348417.png)
![4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348423.png)
![4-(2,4-Dichlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348439.png)
![8-Methyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348450.png)
![8-Methyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348458.png)
![8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348472.png)
![4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348484.png)
![8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348485.png)